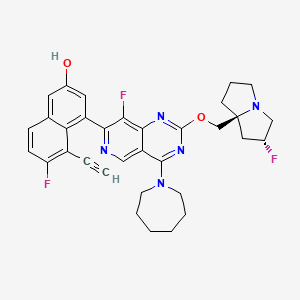

pan-KRAS-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H32F3N5O2 |

|---|---|

Molecular Weight |

587.6 g/mol |

IUPAC Name |

4-[4-(azepan-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol |

InChI |

InChI=1S/C33H32F3N5O2/c1-2-23-26(35)9-8-20-14-22(42)15-24(27(20)23)29-28(36)30-25(17-37-29)31(40-11-5-3-4-6-12-40)39-32(38-30)43-19-33-10-7-13-41(33)18-21(34)16-33/h1,8-9,14-15,17,21,42H,3-7,10-13,16,18-19H2/t21-,33+/m1/s1 |

InChI Key |

YFMORDIIDHJAKG-PPGPUPIYSA-N |

Isomeric SMILES |

C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CCCCCC5)OC[C@@]67CCCN6C[C@@H](C7)F)O)F |

Canonical SMILES |

C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CCCCCC5)OCC67CCCN6CC(C7)F)O)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Pan-KRAS Inhibitors Targeting the SOS1 Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma (KRAS) oncogene is a pivotal target in cancer therapy. Pan-KRAS inhibitors that disrupt the interaction with the Son of Sevenless 1 (SOS1) guanine nucleotide exchange factor represent a promising therapeutic strategy for a broad range of KRAS-mutant tumors. This technical guide provides an in-depth overview of the mechanism of action of this class of inhibitors, using the well-characterized compounds BI-3406 and BAY-293 as representative examples. It includes a compilation of their biochemical and cellular activities, detailed experimental protocols for key assays, and visualizations of the underlying biological processes.

Core Mechanism of Action: Inhibition of the KRAS-SOS1 Interaction

KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. The activation of KRAS is predominantly mediated by Guanine Nucleotide Exchange Factors (GEFs), with SOS1 being a key GEF in many cellular contexts. Pan-KRAS inhibitors like BI-3406 and BAY-293 function by binding to the catalytic domain of SOS1, thereby sterically hindering its interaction with KRAS.[1][2] This disruption prevents the SOS1-mediated exchange of GDP for GTP on KRAS, leading to a reduction in the levels of active, GTP-bound KRAS.[3][4] Consequently, downstream oncogenic signaling through pathways such as the MAPK/ERK cascade is attenuated, resulting in the inhibition of cancer cell proliferation.[5]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of BI-3406 and BAY-293 in various biochemical and cellular assays.

Table 1: BI-3406 In Vitro Activity

| Assay Type | Target/Cell Line | KRAS Mutation | IC50 (nM) | Reference |

| SOS1-KRAS Interaction | Recombinant Protein | - | 6 | |

| pERK Inhibition | NCI-H358 | G12C | 4 | |

| pERK Inhibition | DLD-1 | G13D | 24 | |

| Cell Proliferation (3D) | NCI-H358 | G12C | 24 | |

| Cell Proliferation (3D) | DLD-1 | G13D | 36 | |

| Cell Proliferation (3D) | MIA PaCa-2 | G12C | 9 - 220 | |

| Cell Proliferation (3D) | SW620 | G12V | 9 - 220 | |

| Cell Proliferation (3D) | LoVo | G13D | 9 - 220 | |

| Cell Proliferation (3D) | A549 | G12S | 9 - 220 | |

| Cell Proliferation (3D) | KRAS wild-type | WT | >10,000 |

Table 2: BAY-293 In Vitro Activity

| Assay Type | Target/Cell Line | KRAS Mutation | IC50 (nM) | Reference |

| KRAS-SOS1 Interaction | Recombinant Protein | - | 21 | |

| RAS Activation (HeLa) | HeLa | WT | ~410 | |

| RAS Activation (Calu-1) | Calu-1 | G12C | ~200 | |

| pERK Inhibition (K-562) | K-562 | WT | Not specified | |

| Cell Proliferation | K-562 | WT | 1090 | |

| Cell Proliferation | MOLM-13 | WT | 995 | |

| Cell Proliferation | NCI-H358 | G12C | 3480 | |

| Cell Proliferation | Calu-1 | G12C | 3190 | |

| Cell Proliferation | BxPC3 | WT | 2070 | |

| Cell Proliferation | MIA PaCa-2 | G12C | 2900 | |

| Cell Proliferation | AsPC-1 | G12D | 3160 |

Signaling Pathway and Inhibitor Mechanism

The diagram below illustrates the canonical RAS/MAPK signaling pathway and the point of intervention for pan-KRAS inhibitors that target the SOS1 interaction.

Key Experimental Protocols

Detailed methodologies for the key assays used to characterize pan-KRAS-SOS1 inhibitors are provided below.

TR-FRET Assay for KRAS-SOS1 Interaction

This assay quantitatively measures the ability of a compound to disrupt the interaction between KRAS and SOS1.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of two molecules. In this assay, KRAS and SOS1 are tagged with a FRET donor (e.g., Terbium cryptate) and an acceptor (e.g., d2), respectively. When KRAS and SOS1 interact, the donor and acceptor are brought into close proximity, allowing for energy transfer and the emission of a FRET signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a working solution of GST-tagged KRAS and His-tagged SOS1 in an appropriate assay buffer (e.g., DPBS with 0.1% BSA and 0.05% Tween 20).

-

Prepare solutions of the FRET donor (e.g., anti-GST-Terbium) and acceptor (e.g., anti-His-d2).

-

Serially dilute the test compound (e.g., BI-3406) in DMSO, followed by dilution in the assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Dispense 2 µL of the diluted compound into the wells of a low-volume white microplate.

-

Add 4 µL of the His-tagged SOS1 protein solution to each well.

-

Add 4 µL of the GST-tagged KRAS protein solution to each well.

-

Incubate the plate for 15-60 minutes at room temperature.

-

Add 10 µL of the pre-mixed FRET donor and acceptor antibodies to each well.

-

Incubate the plate for 1-2 hours at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

-

Calculate the ratio of the acceptor signal to the donor signal.

-

Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

AlphaLISA Assay for Phospho-ERK (p-ERK) Inhibition

This cell-based assay measures the inhibition of downstream KRAS signaling by quantifying the levels of phosphorylated ERK.

Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) SureFire® Ultra™ assay is a bead-based immunoassay. In the presence of the target protein (p-ERK), two different antibodies, one biotinylated and the other tagged, bind to distinct epitopes on the protein. These antibodies then bring a streptavidin-coated Donor bead and an anti-tag Acceptor bead into close proximity. Upon laser excitation, the Donor bead releases singlet oxygen, which activates the Acceptor bead, resulting in light emission. The signal intensity is proportional to the amount of p-ERK.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., NCI-H358, DLD-1) in a 96-well or 384-well culture plate and allow them to adhere.

-

Treat the cells with a serial dilution of the test compound (e.g., BI-3406) for a specified time (e.g., 1-2 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Remove the culture medium and add 1X Lysis Buffer to each well.

-

Agitate the plate on an orbital shaker for 10-20 minutes at room temperature to ensure complete lysis.

-

-

AlphaLISA Procedure:

-

Transfer a small volume of the cell lysate (e.g., 5 µL) to a 384-well white OptiPlate™.

-

Prepare the Acceptor Mix containing the anti-p-ERK Acceptor beads and add 5 µL to each well. Incubate for 1 hour at room temperature.

-

Prepare the Donor Mix containing the streptavidin-coated Donor beads and add 5 µL to each well. Incubate for 1 hour at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Read the plate on an AlphaLISA-compatible plate reader.

-

Normalize the p-ERK signal to the total ERK signal (determined in a parallel assay) or to cell viability.

-

Plot the normalized signal against the inhibitor concentration and fit the data to determine the IC50 value.

-

Western Blotting for KRAS Signaling Pathway Analysis

This technique is used to qualitatively and semi-quantitatively assess the levels of key proteins in the KRAS signaling cascade.

Principle: Proteins from cell lysates are separated by size using polyacrylamide gel electrophoresis (PAGE), transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

Detailed Methodology:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the inhibitor at various concentrations for the desired time points.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion

Pan-KRAS inhibitors that target the KRAS-SOS1 interaction, such as BI-3406 and BAY-293, represent a validated and promising approach for the treatment of KRAS-driven cancers. Their mechanism of action, which involves the inhibition of nucleotide exchange on KRAS, leads to the suppression of downstream oncogenic signaling and anti-proliferative effects in a broad range of KRAS-mutant cancer cell lines. The experimental protocols detailed in this guide provide a robust framework for the preclinical characterization of this class of inhibitors, enabling further research and development in the pursuit of effective therapies for patients with KRAS-mutant malignancies.

References

- 1. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting KRAS-Driven Tumors: The Emergence of BI-3406 as a Novel Therapeutic Strategy [synapse.patsnap.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Pan-KRAS Inhibitors: A Technical Guide to Structure-Activity Relationships and Core Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of pan-KRAS inhibitors, with a focus on the well-characterized compounds BI-2865 and BI-2493. Due to the limited public information on a specific compound designated "pan-KRAS-IN-3," this guide will focus on the broader class of pan-KRAS inhibitors, using publicly available data for representative molecules to illustrate the core principles of their development and evaluation. This document details the quantitative data on their inhibitory activities, provides comprehensive protocols for key biochemical and cellular assays, and visualizes critical signaling pathways and experimental workflows.

Introduction to Pan-KRAS Inhibition

The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways, regulating cell proliferation, survival, and differentiation.[1] Activating mutations in the KRAS gene are among the most prevalent in human cancers, including pancreatic, colorectal, and lung adenocarcinomas.[1] These mutations lock KRAS in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling, primarily through the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, driving tumorigenesis.

For many years, KRAS was considered "undruggable" due to its high affinity for GTP and the shallow nature of its binding pockets. The development of allele-specific inhibitors, such as those targeting KRAS G12C, has marked a significant breakthrough. However, the diversity of oncogenic KRAS mutations necessitates the development of "pan-KRAS" inhibitors that are effective against a broad range of KRAS variants, as well as the wild-type protein which can be amplified in some cancers.[2]

Pan-KRAS inhibitors often function by binding to the inactive, GDP-bound state of KRAS and interfering with the interaction with guanine nucleotide exchange factors (GEFs) like Son of Sevenless 1 (SOS1).[1] By preventing the exchange of GDP for GTP, these inhibitors trap KRAS in its "off" state, thereby blocking downstream oncogenic signaling.[1]

Structure-Activity Relationship of Pan-KRAS Inhibitors

The development of potent and selective pan-KRAS inhibitors has been driven by extensive structure-activity relationship (SAR) studies. This section summarizes the quantitative data for two exemplary non-covalent pan-KRAS inhibitors, BI-2865 and its spirocyclic derivative, BI-2493.

Biochemical Activity: Binding Affinity to KRAS Mutants

The binding affinity of pan-KRAS inhibitors to various KRAS mutants is a critical determinant of their biochemical potency. The dissociation constant (Kd) is a key parameter used to quantify this interaction.

| Compound | KRAS WT | KRAS G12C | KRAS G12D | KRAS G12V | KRAS G13D |

| BI-2865 | 6.9 nM | 4.5 nM | 32 nM | 26 nM | 4.3 nM |

Table 1: Binding affinities (Kd) of BI-2865 to various KRAS mutants.

Cellular Activity: Inhibition of Proliferation

The anti-proliferative activity of pan-KRAS inhibitors in cancer cell lines harboring different KRAS mutations is a key indicator of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this activity.

Ba/F3 cells, a murine pro-B cell line, can be genetically engineered to depend on the expression of an oncogenic kinase, such as a KRAS mutant, for their proliferation in the absence of interleukin-3 (IL-3). This model is widely used to assess the on-target cellular activity of kinase inhibitors.

| Compound | Ba/F3-KRAS G12C | Ba/F3-KRAS G12D | Ba/F3-KRAS G12V |

| BI-2865 | ~140 nM (mean) | ~140 nM (mean) | ~140 nM (mean) |

| BI-2493 | < 140 nM | < 140 nM | < 140 nM |

Table 2: Anti-proliferative activity (IC50) of pan-KRAS inhibitors in KRAS-dependent Ba/F3 cell lines.

The efficacy of pan-KRAS inhibitors is further evaluated in a panel of human cancer cell lines with various genetic backgrounds.

| Compound | Cell Line | Cancer Type | KRAS Mutation | IC50 |

| BI-2493 | SW480 | Colorectal Cancer | G12V | - |

| BI-2493 | NCI-H358 | Lung Adenocarcinoma | G12C | - |

| BI-2493 | AsPC-1 | Pancreatic Adenocarcinoma | G12D | - |

| BI-2493 | Lovo | Colorectal Adenocarcinoma | G13D | - |

| BI-2493 | MKN1 | Gastric Cancer | WT-amplified | < 4000 nM |

| BI-2865 | MKN1 | Gastric Cancer | WT-amplified | < 4000 nM |

Table 3: Anti-proliferative activity (IC50) of pan-KRAS inhibitors in various human cancer cell lines. Note: Specific IC50 values for some cell lines were not provided in the search results.

Experimental Protocols

This section provides detailed methodologies for the key biochemical and cellular assays used to characterize pan-KRAS inhibitors.

SOS1-Mediated KRAS Nucleotide Exchange Assay (AlphaLISA)

This biochemical assay measures the ability of an inhibitor to block the SOS1-mediated exchange of GDP for GTP on KRAS. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format is a bead-based immunoassay that detects the interaction between KRAS and its effector protein, RAF, which only occurs when KRAS is in the active, GTP-bound state.

Materials:

-

Recombinant, purified, His-tagged, GDP-loaded KRAS (wild-type or mutant)

-

Recombinant, purified SOS1 protein

-

Guanosine triphosphate (GTP)

-

Recombinant, purified, GST-tagged RAF-RBD (RAS Binding Domain)

-

AlphaLISA Nickel Chelate Donor Beads

-

AlphaLISA Glutathione Acceptor Beads

-

Assay Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl2, 0.01% Tween-20, 0.1% BSA)

-

384-well white microplates

-

Alpha-enabled microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤ 1%.

-

Reaction Setup:

-

Add 2.5 µL of GDP-loaded KRAS solution to each well of a 384-well plate.

-

Add 2.5 µL of the diluted test compound or vehicle control (DMSO in Assay Buffer) to the respective wells.

-

Incubate for 30 minutes at room temperature.

-

-

Nucleotide Exchange Reaction:

-

Prepare a 2X solution of SOS1 and GTP in Assay Buffer.

-

Add 5 µL of the SOS1/GTP solution to each well to initiate the nucleotide exchange reaction.

-

Incubate for 60 minutes at room temperature.

-

-

Effector Binding:

-

Add 5 µL of GST-tagged RAF-RBD to each well.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Prepare a mixture of AlphaLISA Nickel Chelate Donor Beads and Glutathione Acceptor Beads in the dark.

-

Add 10 µL of the bead mixture to each well.

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Data Acquisition: Read the plate on an Alpha-enabled microplate reader. The signal is proportional to the amount of GTP-bound KRAS.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Ba/F3 Cell Proliferation Assay

This cellular assay assesses the ability of a compound to inhibit the proliferation of Ba/F3 cells that are dependent on a specific KRAS mutant for survival and growth.

Materials:

-

Ba/F3 cells engineered to express a specific KRAS mutant (e.g., G12C, G12D, G12V)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and L-glutamine.

-

Interleukin-3 (IL-3) for maintaining the parental Ba/F3 cell line.

-

96-well clear, flat-bottom cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or MTT).

-

Luminometer or spectrophotometer.

Procedure:

-

Cell Culture: Culture the KRAS-mutant Ba/F3 cells in RPMI-1640 medium without IL-3. The parental Ba/F3 cells are maintained in the same medium supplemented with IL-3.

-

Cell Seeding: Wash the KRAS-mutant Ba/F3 cells to remove any residual growth factors and resuspend them in fresh, IL-3-free medium. Seed the cells into 96-well plates at a density of approximately 5,000 cells per well in 90 µL of medium.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add 10 µL of the diluted compound or vehicle control to the wells. The final DMSO concentration should be ≤ 0.5%.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Viability Measurement:

-

For CellTiter-Glo®: Add the reagent to each well according to the manufacturer's instructions. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

For MTS/MTT: Add the reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Data Acquisition:

-

For CellTiter-Glo®: Measure the luminescence using a luminometer.

-

For MTS/MTT: Measure the absorbance at the appropriate wavelength using a spectrophotometer.

-

-

Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for pERK/ERK Signaling

This assay measures the inhibition of the downstream MAPK signaling pathway by quantifying the levels of phosphorylated ERK (p-ERK) relative to total ERK.

Materials:

-

Cancer cell line of interest (e.g., NCI-H358, AsPC-1).

-

Appropriate cell culture medium and supplements.

-

6-well cell culture plates.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris).

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2.

-

HRP-conjugated anti-rabbit IgG secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat the cells with various concentrations of the pan-KRAS inhibitor or vehicle control for a specified time (e.g., 2-24 hours).

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Signal Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped of the first set of antibodies using a stripping buffer.

-

After stripping, wash the membrane, re-block, and probe with the primary antibody against total ERK.

-

Repeat the secondary antibody incubation and detection steps.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.

Visualization of Pathways and Workflows

KRAS Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical KRAS signaling pathway and the mechanism of action of pan-KRAS inhibitors that block the interaction with SOS1.

Caption: KRAS signaling pathway and the inhibitory mechanism of pan-KRAS inhibitors.

Experimental Workflow for Pan-KRAS Inhibitor Evaluation

This diagram outlines the typical experimental workflow for the preclinical evaluation of a novel pan-KRAS inhibitor.

Caption: A typical experimental workflow for the evaluation of pan-KRAS inhibitors.

Conclusion

The development of pan-KRAS inhibitors represents a significant advancement in the pursuit of effective therapies for KRAS-driven cancers. A thorough understanding of their structure-activity relationships, coupled with robust and well-defined biochemical and cellular assays, is paramount for the successful identification and optimization of clinical candidates. The data and protocols presented in this guide, using BI-2865 and BI-2493 as examples, provide a comprehensive framework for researchers and drug development professionals working in this critical area of oncology. The continued exploration of novel chemical scaffolds and a deeper understanding of the molecular interactions governing pan-KRAS inhibition will undoubtedly lead to the development of next-generation therapies for patients with these challenging malignancies.

References

Pan-KRAS-IN-3: A Technical Overview of Binding Affinity to KRAS Mutants

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma (KRAS) proto-oncogene is one of the most frequently mutated oncogenes in human cancers, including pancreatic, lung, and colorectal carcinomas. For decades, KRAS was considered an "undruggable" target. The development of allele-specific inhibitors, such as those targeting the G12C mutation, marked a significant therapeutic advancement. However, the diversity of KRAS mutations necessitates the development of pan-KRAS inhibitors, which are designed to target multiple KRAS variants, offering the potential for broader therapeutic application. This technical guide provides an in-depth analysis of pan-KRAS-IN-3, focusing on its binding affinity to various KRAS mutants, the experimental methodologies used for its characterization, and its impact on downstream signaling pathways.

While specific quantitative binding affinity data for this compound is not publicly available in the reviewed literature, this guide will detail the established methodologies for determining such affinities and provide context using data from other well-characterized pan-KRAS inhibitors.

Mechanism of Action of Pan-KRAS Inhibitors

Pan-KRAS inhibitors typically function by binding to a conserved pocket on the KRAS protein, often in its inactive, GDP-bound state. This binding event can disrupt the interaction between KRAS and guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS1), thereby preventing the exchange of GDP for GTP.[1] By locking KRAS in its inactive conformation, these inhibitors effectively block the activation of downstream pro-proliferative signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway.[1][2]

Data Presentation: Binding Affinity of Pan-KRAS Inhibitors

As specific binding affinity data for this compound is not available, the following table summarizes representative data for other pan-KRAS inhibitors, BI-2852 and BAY-293, to illustrate the expected range of activity and the mutants they target. This data is typically generated using the biochemical and biophysical assays detailed in the "Experimental Protocols" section.

| Inhibitor | Target Mutant(s) | Assay Type | Measured Affinity (IC50/Kd) | Reference |

| BI-2852 | KRAS G12D | AlphaScreen | IC50: 490 nM (SOS1 interaction) | [3] |

| KRAS G12D | AlphaScreen | IC50: 770 nM (CRAF interaction) | [3] | |

| KRAS G12D | AlphaScreen | IC50: 500 nM (PI3Kα interaction) | ||

| BAY-293 | Pan-KRAS | Biochemical | IC50: 21 nM (KRAS-SOS1 interaction) | |

| KRAS mutant cell lines | Cell Proliferation | IC50: 0.95 - 6.64 µM |

Experimental Protocols

The characterization of pan-KRAS inhibitors like this compound involves a suite of biochemical, biophysical, and cell-based assays to determine their binding affinity, mechanism of action, and cellular efficacy.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Objective: To measure the inhibitor's ability to disrupt the interaction between KRAS and its binding partners (e.g., SOS1 or RAF).

Principle: This assay quantifies the proximity between two molecules tagged with fluorescent dyes (a donor and an acceptor). When in close proximity, excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

Detailed Methodology:

-

Reagent Preparation:

-

Purified, recombinant KRAS mutant proteins (e.g., His-tagged) and the interacting protein (e.g., GST-tagged SOS1 or RAF-RBD) are prepared.

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Europium (Eu3+) cryptate-labeled anti-tag antibody (e.g., anti-His) serves as the donor, and an Alexa Fluor 647-labeled anti-tag antibody (e.g., anti-GST) serves as the acceptor.

-

-

Assay Procedure (384-well plate format):

-

Dispense the pan-KRAS inhibitor at various concentrations into the wells of a low-volume microplate.

-

Add the tagged KRAS mutant protein and the tagged interacting protein to each well.

-

Add the donor and acceptor antibodies.

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

-

-

Data Analysis:

-

Calculate the ratio of the acceptor signal to the donor signal.

-

Plot the signal ratio as a function of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to achieve 50% inhibition of the protein-protein interaction.

-

Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics (association and dissociation rates) and affinity (Kd) of the inhibitor to KRAS mutants.

Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip upon which a target molecule (ligand) is immobilized. The binding of an analyte from a solution flowing over the surface causes a measurable change in the refractive index, which is proportional to the mass of the bound analyte.

Detailed Methodology:

-

Immobilization of KRAS:

-

Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified KRAS mutant protein over the activated surface to allow for covalent immobilization via amine coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in a suitable running buffer.

-

Inject the different concentrations of the inhibitor over the immobilized KRAS surface (and a reference surface without KRAS) for a defined period (association phase).

-

Flow the running buffer over the surfaces to monitor the dissociation of the inhibitor (dissociation phase).

-

-

Data Analysis:

-

Subtract the signal from the reference surface from the signal of the KRAS-immobilized surface to obtain a specific binding sensorgram.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Western Blotting for Downstream Signaling

Objective: To assess the inhibitor's effect on the KRAS downstream signaling pathway by measuring the phosphorylation status of key effector proteins like ERK.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cell lines with known KRAS mutations in culture plates.

-

Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-ERK signal to the total ERK signal.

-

Compare the normalized p-ERK levels in treated samples to the vehicle control to determine the extent of signaling inhibition.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The KRAS signaling pathway and the inhibitory action of this compound.

Experimental Workflow: TR-FRET Assay

Caption: Workflow for a TR-FRET assay to determine IC50 values.

Logical Relationship: SPR Data Analysis

Caption: Logical flow for the analysis of Surface Plasmon Resonance (SPR) data.

Conclusion

This compound represents a promising approach to targeting a broad range of KRAS-mutant cancers. While specific binding affinity data for this compound is not yet widely published, the established methodologies of TR-FRET, SPR, and Western blotting provide a robust framework for its comprehensive characterization. The ability of pan-KRAS inhibitors to lock KRAS in an inactive state and suppress downstream signaling pathways underscores their therapeutic potential. Further studies are warranted to elucidate the precise binding kinetics and cellular efficacy of this compound against a comprehensive panel of KRAS mutants, which will be crucial for its continued development as a potential cancer therapeutic.

References

Pan-KRAS-IN-3: A Technical Deep Dive into Isoform Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the selectivity of pan-KRAS inhibitors, with a focus on the principles underlying their preferential activity for KRAS over the closely related HRAS and NRAS isoforms. While detailed proprietary data on "pan-KRAS-IN-3" is not publicly available, this document synthesizes information from leading research on well-characterized pan-KRAS inhibitors that share a similar mechanism of action, such as BI-2865, to provide a comprehensive understanding of this class of molecules.

Core Principle: Exploiting Subtle Isoform Differences

KRAS, HRAS, and NRAS are highly homologous small GTPases, sharing over 90% sequence identity in their core effector-binding domains.[1] This structural similarity has historically made the development of isoform-selective inhibitors a formidable challenge. However, recent breakthroughs have demonstrated that subtle differences in amino acid residues can be exploited to achieve significant selectivity.

Pan-KRAS inhibitors represent a class of non-covalent molecules that preferentially bind to the inactive, GDP-bound state of KRAS.[2][3] This mechanism prevents the exchange of GDP for GTP, a critical step in RAS activation, thereby blocking downstream signaling pathways.[2][4] The selectivity for KRAS is primarily attributed to specific amino acid variations between the RAS isoforms. One notable difference is the presence of histidine 95 (H95) in the α3 helix of KRAS, which is replaced by leucine in NRAS and glutamine in HRAS. This and other minor distinctions create unique topographical features in the binding pocket that can be leveraged for selective inhibitor design.

Quantitative Selectivity Profile

The following table summarizes the inhibitory potency and selectivity of a representative pan-KRAS inhibitor, BI-2865, which serves as a paradigm for understanding the potential profile of this compound. Data is compiled from biochemical and cellular assays.

| Target | Assay Type | IC50 (nM) | Selectivity over KRAS | Reference |

| KRAS (G12C) | p-ERK Inhibition | 3 | - | |

| KRAS (G12D) | p-ERK Inhibition | 14 | - | |

| KRAS (G12V) | p-ERK Inhibition | 14 | - | |

| Wild-Type KRAS | p-ERK Inhibition | 3-14 | - | |

| Wild-Type NRAS | p-ERK Inhibition | >200-fold | >200x | |

| Wild-Type HRAS | p-ERK Inhibition | >100-fold | >100x | |

| KRAS Splice Variants 4A/4B | Nucleotide Exchange | <10 | - | |

| NRAS | Nucleotide Exchange | 5,000 - 10,000 | Several orders of magnitude less potent | |

| HRAS | Nucleotide Exchange | 5,000 - 10,000 | Several orders of magnitude less potent |

Experimental Protocols

The determination of pan-KRAS inhibitor selectivity relies on a suite of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To measure the binding affinity and kinetics of the inhibitor to purified RAS isoforms.

Methodology:

-

Recombinant, purified KRAS, HRAS, and NRAS proteins (both wild-type and mutant forms) are immobilized on a sensor chip.

-

A series of inhibitor concentrations are flowed over the chip surface.

-

The change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is measured in real-time.

-

Association and dissociation rate constants are determined, from which the equilibrium dissociation constant (KD) is calculated.

Nucleotide Exchange Assays

Objective: To measure the inhibitor's ability to block the exchange of GDP for a fluorescently labeled GTP analog (e.g., mant-GTP) catalyzed by a guanine nucleotide exchange factor (GEF) like SOS1.

Methodology:

-

Purified, GDP-loaded KRAS, HRAS, or NRAS is incubated with the pan-KRAS inhibitor at various concentrations.

-

The GEF (e.g., SOS1) and a fluorescent GTP analog are added to initiate the nucleotide exchange reaction.

-

The increase in fluorescence, which occurs when the fluorescent GTP analog binds to RAS, is monitored over time.

-

The rate of nucleotide exchange is calculated, and IC50 values are determined by plotting the exchange rate against the inhibitor concentration.

Cellular p-ERK Inhibition Assay

Objective: To assess the inhibitor's potency in a cellular context by measuring the phosphorylation of ERK, a downstream effector in the RAS signaling pathway.

Methodology:

-

Cancer cell lines harboring specific KRAS mutations (e.g., G12C, G12D, G12V) or wild-type RAS isoforms are seeded in multi-well plates.

-

Cells are treated with a range of inhibitor concentrations for a defined period.

-

Cell lysates are prepared, and the levels of phosphorylated ERK (p-ERK) and total ERK are quantified using methods such as Western blotting or ELISA.

-

The ratio of p-ERK to total ERK is calculated, and IC50 values are determined by plotting this ratio against the inhibitor concentration.

3D Cell Growth Assays

Objective: To evaluate the inhibitor's effect on the proliferation of cancer cells grown in a more physiologically relevant three-dimensional culture system.

Methodology:

-

KRAS-mutant tumor cell lines are cultured in conditions that promote the formation of 3D spheroids or organoids.

-

The spheroids are treated with the pan-KRAS inhibitor at various concentrations.

-

Cell viability is assessed after a defined treatment period using assays such as ATP-based luminescence (e.g., CellTiter-Glo).

-

The effect on cell growth is quantified, and IC50 values are determined.

Visualizing Signaling and Experimental Logic

To further elucidate the concepts discussed, the following diagrams illustrate the RAS signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.

Caption: RAS signaling pathway and the mechanism of pan-KRAS inhibition.

References

Pan-KRAS Inhibition: A Technical Guide to Disrupting the KRAS-SOS1 Interaction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein frequently mutated in a variety of aggressive cancers. These mutations typically lock KRAS in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival. For decades, direct inhibition of KRAS was deemed an insurmountable challenge. However, a new class of molecules, pan-KRAS inhibitors, has emerged as a promising therapeutic strategy. These inhibitors are designed to target multiple KRAS mutants by interfering with a critical step in its activation: the interaction with the Son of Sevenless 1 (SOS1) guanine nucleotide exchange factor (GEF). This technical guide provides an in-depth exploration of the mechanism, quantitative data, and experimental methodologies related to pan-KRAS inhibitors that function by disrupting the KRAS-SOS1 protein-protein interaction. While specific data for a compound designated "pan-KRAS-IN-3" is not extensively available in the public domain, this guide will utilize data from well-characterized pan-KRAS inhibitors like BAY-293 and BI-2852 that target the KRAS-SOS1 interface to illustrate the core principles and methodologies.[1][2]

The KRAS-SOS1 Interaction: A Key Therapeutic Target

KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] The exchange of GDP for GTP is a critical activation step facilitated by GEFs, with SOS1 being a primary GEF for KRAS.[1][3] Oncogenic mutations in KRAS often impair its intrinsic GTPase activity, leading to an accumulation of the active GTP-bound form. Pan-KRAS inhibitors that target the KRAS-SOS1 interaction prevent this nucleotide exchange, thereby keeping KRAS in its inactive state and inhibiting downstream oncogenic signaling. This mechanism offers the advantage of being applicable to a broad range of KRAS mutations.

Quantitative Analysis of Pan-KRAS Inhibitors

The efficacy of pan-KRAS inhibitors is quantified through various biochemical and cell-based assays. Key parameters include the half-maximal inhibitory concentration (IC50) in nucleotide exchange assays and cell proliferation assays.

Table 1: In Vitro Activity of Pan-KRAS Inhibitors Against KRAS-SOS1 Mediated Nucleotide Exchange

| Compound | Assay Type | KRAS Variant | IC50 | Reference |

| BI-2852 | Nucleotide Exchange Assay | Wild-Type | 7.54 ± 1.35 µM | |

| BAY-293 | Nucleotide Exchange Assay | Wild-Type | 85.08 ± 4.32 nM |

Table 2: Anti-proliferative Activity of Pan-KRAS Inhibitors in Cancer Cell Lines

| Compound | Cell Line | KRAS Mutation | IC50 (µM) | Reference |

| BAY-293 | NCI-H23 | G12C | >10 | |

| BAY-293 | BH828 | Wild-Type | 1.7 | |

| BAY-293 | BH837 | Wild-Type | 3.7 | |

| BAY-293 | BxPC3 | Wild-Type | ~2.5 | |

| BAY-293 | MiaPaCa2 | G12C | >5 | |

| BAY-293 | ASPC1 | G12D | >5 |

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of pan-KRAS inhibitors. Below are protocols for key experiments.

KRAS-SOS1 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the direct interaction between KRAS and SOS1 proteins.

-

Principle: Tagged recombinant KRAS and SOS1 proteins are used. The binding of fluorophore-labeled antibodies to these tags brings them into close proximity, generating a FRET signal. An inhibitor of the KRAS-SOS1 interaction will disrupt this proximity and reduce the FRET signal.

-

Materials:

-

Tagged human recombinant KRAS (e.g., Tag1-KRAS)

-

Tagged human recombinant SOS1 (e.g., Tag2-SOS1)

-

Anti-Tag1 antibody labeled with HTRF donor (e.g., Terbium cryptate)

-

Anti-Tag2 antibody labeled with HTRF acceptor (e.g., XL665)

-

Assay buffer

-

GTP

-

384-well low volume white plate

-

-

Procedure:

-

Dispense test compounds or vehicle control into the wells of the 384-well plate.

-

Prepare a mix of Tag1-KRAS and GTP in assay buffer and add to the wells.

-

Add Tag2-SOS1 to the wells.

-

Prepare a mix of the HTRF donor and acceptor antibodies in detection buffer and add to the wells.

-

Incubate the plate at room temperature (typically for 15 minutes to overnight).

-

Read the plate on an HTRF-compatible reader, measuring the emission at both the acceptor and donor wavelengths to calculate the HTRF ratio.

-

Nucleotide Exchange Assay

This assay measures the SOS1-mediated exchange of GDP for a fluorescently labeled GTP analog on KRAS.

-

Principle: KRAS is pre-loaded with a fluorescent GDP analog (e.g., BODIPY-GDP). The addition of SOS1 and excess unlabeled GTP initiates the exchange of the fluorescent GDP for the unlabeled GTP, resulting in a decrease in fluorescence. Inhibitors of the KRAS-SOS1 interaction will slow down this exchange rate.

-

Materials:

-

Recombinant KRAS protein

-

Recombinant catalytic domain of SOS1 (SOS1cat)

-

BODIPY-GDP

-

GTP

-

Assay buffer

-

Fluorometer

-

-

Procedure:

-

Incubate KRAS with BODIPY-GDP to load the protein with the fluorescent nucleotide.

-

Add the test compound or vehicle control to the KRAS-BODIPY-GDP complex.

-

Initiate the exchange reaction by adding a mixture of SOS1cat and a high concentration of unlabeled GTP.

-

Monitor the decrease in fluorescence over time using a fluorometer.

-

The rate of nucleotide exchange is determined from the fluorescence decay curve.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular environment.

-

Principle: The binding of a ligand (inhibitor) to a protein stabilizes the protein, increasing its melting temperature. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble protein remaining at each temperature is quantified.

-

Materials:

-

Cancer cell line of interest

-

Pan-KRAS inhibitor

-

Cell lysis buffer

-

Antibodies for Western blotting (e.g., anti-KRAS, anti-pERK)

-

-

Procedure:

-

Treat cells with the pan-KRAS inhibitor or vehicle control.

-

Lyse the cells and divide the lysate into aliquots.

-

Heat the aliquots to a range of temperatures.

-

Centrifuge the heated lysates to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble KRAS at each temperature by Western blotting.

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

-

Downstream Signaling Effects

Inhibition of the KRAS-SOS1 interaction is expected to reduce the levels of GTP-bound KRAS, leading to the downregulation of downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways. These effects can be monitored by Western blotting for the phosphorylated (active) forms of key pathway components like ERK and AKT.

Conclusion

Pan-KRAS inhibitors that disrupt the interaction with SOS1 represent a promising therapeutic avenue for a wide range of KRAS-driven cancers. By preventing the activation of both wild-type and mutant KRAS, these compounds can effectively shut down oncogenic signaling. The methodologies and data presented in this guide provide a framework for the preclinical evaluation of such inhibitors. While the specific compound "this compound" requires further public documentation, the principles and techniques described herein are fundamental to the ongoing development of this important class of anti-cancer agents. Further research will be critical to optimize the potency and selectivity of these inhibitors and to translate their preclinical efficacy into clinical benefit for patients.

References

- 1. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Novel Inhibitors Targeting KRAS-SOS1 Interactions by Structure-Based Drug Design [clas.wayne.edu]

Pan-KRAS Inhibitors: A Technical Guide on Biological Activity in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the KRAS oncogene are among the most prevalent drivers of human cancers, including pancreatic, colorectal, and non-small cell lung cancer.[1][2] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets.[3] The development of covalent inhibitors targeting the KRAS G12C mutation marked a significant breakthrough.[4] However, the diversity of KRAS mutations (e.g., G12D, G12V) necessitates therapies with broader activity. Pan-KRAS inhibitors, designed to target multiple KRAS mutants, represent a promising therapeutic strategy to address this challenge.

This technical guide provides an in-depth overview of the biological activity of pan-KRAS inhibitors in cancer cell lines. While specific data for a compound denoted "pan-KRAS-IN-3" is not extensively available in the public domain beyond its identification as a chemical probe, this document synthesizes available data for other well-characterized pan-KRAS inhibitors to provide a comprehensive understanding of their mechanism of action and anti-cancer activity. The information presented herein is compiled from recent preclinical studies and focuses on quantitative data, experimental methodologies, and the impact on key signaling pathways.

Quantitative Biological Activity of Pan-KRAS Inhibitors

The anti-proliferative activity of pan-KRAS inhibitors is a critical measure of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The tables below summarize the IC50 values of several pan-KRAS inhibitors across a panel of cancer cell lines with different KRAS mutation statuses.

| Inhibitor | Cancer Type | Cell Line | KRAS Mutation | IC50 (µM) | Reference |

| BAY-293 | Pancreatic Ductal Adenocarcinoma | PANC-1 | G12D | 0.95 - 6.64 | |

| Pancreatic Ductal Adenocarcinoma | MIA PaCa-2 | G12C | 0.95 - 6.64 | ||

| Pancreatic Ductal Adenocarcinoma | AsPC-1 | G12D | 0.95 - 6.64 | ||

| Pancreatic Ductal Adenocarcinoma | Capan-2 | G12V | 0.95 - 6.64 | ||

| Pancreatic Ductal Adenocarcinoma | BxPC-3 | WT | 0.95 - 6.64 | ||

| Colorectal Cancer | Various | Various | 1.15 - 5.26 | ||

| BI-2852 | Pancreatic Ductal Adenocarcinoma | Various | Various | 18.83 - >100 | |

| Colorectal Cancer | Various | Various | 19.21 - >100 | ||

| MRTX1133 | Colorectal Cancer | LS513 | G12D | >0.1 | |

| Colorectal Cancer | SNU-C2B | G12D | >5 | ||

| Pancreatic Cancer | HPAF-II | G12D | >1 | ||

| Pancreatic Cancer | PANC-1 | G12D | >5 | ||

| Colorectal Cancer | SW480 | G12V | ~1 | ||

| Colorectal Cancer | SW620 | G12V | ~1 | ||

| Pancreatic Cancer | CAPAN-1 | G12V | ~1 | ||

| Pancreatic Cancer | CFPAC-1 | G12V | ~1 | ||

| Colorectal Cancer | HT-29 | WT | >10 | ||

| Pancreatic Cancer | BxPC-3 | WT | >10 | ||

| BI-2493 | Gastric Adenocarcinoma | HuG1-N | WT-amplified | Mean IC50 = 598 nM | |

| BI-2865 | Gastric Adenocarcinoma | HuG1-N | WT-amplified | Mean IC50 = 315 nM |

Impact on Downstream Signaling Pathways

Pan-KRAS inhibitors exert their anti-cancer effects by blocking the downstream signaling cascades that drive cell proliferation and survival. The two primary pathways regulated by KRAS are the MAPK (RAS-RAF-MEK-ERK) and the PI3K-AKT-mTOR pathways. Inhibition of these pathways is a key indicator of target engagement and biological activity.

| Inhibitor | Assay | Target | Cell Line | KRAS Mutation | IC50/EC50 (nM) | Reference |

| BI-2852 | AlphaScreen | GTP-KRAS:SOS1 interaction | - | G12D | 490 | |

| AlphaScreen | GTP-KRAS:CRAF interaction | - | G12D | 770 | ||

| AlphaScreen | GTP-KRAS:PI3Kα interaction | - | G12D | 500 | ||

| Western Blot | pERK | NCI-H358 | G12C | 5,800 | ||

| BAY-293 | Biochemical | KRAS-SOS1 interaction | - | - | 21 | |

| BBO-11818 | Cell-based | pERK inhibition | Various | G12D, G12V | 1.53 - 21.7 |

Key Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the evaluation of pan-KRAS inhibitors. The following sections outline the methodologies for core assays used to determine biological activity.

Cell Proliferation Assay (MTS/MTT Assay)

Objective: To determine the dose-dependent effect of a pan-KRAS inhibitor on the viability and proliferation of cancer cells.

Protocol:

-

Cell Seeding: A panel of human cancer cell lines with known KRAS mutations (e.g., PANC-1, HCT116, A549) and a KRAS wild-type cell line are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the pan-KRAS inhibitor (e.g., 0.01 to 100 µM) or vehicle control (DMSO) for 72 hours.

-

MTS/MTT Reagent Addition: After the incubation period, a solution containing a tetrazolium compound (MTS) or Thiazolyl Blue Tetrazolium Bromide (MTT) is added to each well.

-

Incubation: The plates are incubated for 1-4 hours at 37°C to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.

-

Absorbance Reading: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined by plotting the percentage of viability against the logarithm of the inhibitor concentration using a non-linear regression curve fit.

Western Blotting for Phosphorylated ERK and AKT

Objective: To quantify the inhibition of KRAS downstream signaling by measuring the phosphorylation status of key effector proteins, ERK and AKT.

Protocol:

-

Cell Culture and Treatment: Cancer cells are seeded in 6-well plates and treated with various concentrations of the pan-KRAS inhibitor or vehicle control for a specified duration (e.g., 2-24 hours).

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT), as well as total ERK and total AKT as loading controls.

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Quantification: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the corresponding total protein levels to determine the extent of inhibition.

Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. aacrjournals.org [aacrjournals.org]

Pan-KRAS-IN-3: A Potential Chemical Probe for Interrogating KRAS Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma (KRAS) viral oncogene homologue is a pivotal signaling protein frequently mutated in a significant percentage of human cancers, including pancreatic, colorectal, and non-small cell lung cancers. For decades, KRAS was considered an "undruggable" target. However, the recent development of mutant-specific inhibitors has renewed focus on developing broader-spectrum agents. Pan-KRAS inhibitors, designed to target multiple KRAS variants, represent a promising strategy to address the diverse landscape of KRAS mutations. This technical guide focuses on the potential of pan-KRAS-IN-3 as a chemical probe for KRAS biology. Due to the limited publicly available data specifically for this compound, this document will leverage data from other well-characterized pan-KRAS inhibitors, such as BI-2852 and BAY-293, to provide a comprehensive overview of the methodologies and expected outcomes when evaluating such compounds. This guide will detail experimental protocols, present quantitative data in a structured format, and provide visualizations of key signaling pathways and experimental workflows.

Introduction to Pan-KRAS Inhibition

KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Oncogenic mutations typically impair the GTPase activity of KRAS, leading to its constitutive activation and subsequent engagement of downstream effector pathways, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR cascades, driving uncontrolled cell proliferation and survival.

Pan-KRAS inhibitors are small molecules designed to bind to KRAS and disrupt its function, irrespective of the specific mutation. A common mechanism for these inhibitors is to interfere with the interaction between KRAS and Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) that facilitates the loading of GTP onto KRAS. By preventing this interaction, pan-KRAS inhibitors can reduce the levels of active, GTP-bound KRAS, thereby attenuating downstream oncogenic signaling. This compound is described as a pan-KRAS inhibitor and a click chemistry reagent, suggesting its potential utility in target identification and validation studies.[1]

Quantitative Data for Representative Pan-KRAS Inhibitors

Table 1: Biochemical Activity of Representative Pan-KRAS Inhibitors

| Inhibitor | Assay Type | Target Interaction | IC₅₀ (nM) | Kd (nM) | Reference |

| BI-2852 | AlphaScreen | KRASG12D-SOS1 | 490 | - | [2][3] |

| BI-2852 | Isothermal Titration Calorimetry (ITC) | KRASG12D | - | 740 | [2][3] |

| BAY-293 | Biochemical Assay | KRAS-SOS1 | 21 | - |

Table 2: Cellular Activity of Representative Pan-KRAS Inhibitors

| Inhibitor | Cell Line | Cancer Type | KRAS Mutation | Assay Type | IC₅₀ (µM) | Reference |

| BI-2852 | NCI-H358 | Non-Small Cell Lung Cancer | G12C | pERK Inhibition | 5.8 | |

| BI-2852 | Various PDAC cell lines | Pancreatic Ductal Adenocarcinoma | Various | Cell Viability | 18.83 to >100 | |

| BAY-293 | Various PDAC cell lines | Pancreatic Ductal Adenocarcinoma | Various | Cell Viability | 0.95 to 6.64 | |

| BAY-293 | Various CRC cell lines | Colorectal Cancer | Various | Cell Viability | 1.15 to 5.26 |

Signaling Pathways and Experimental Workflows

KRAS Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical KRAS signaling pathway and the proposed mechanism of action for pan-KRAS inhibitors that disrupt the KRAS-SOS1 interaction.

Caption: KRAS signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the preclinical evaluation of a pan-KRAS inhibitor.

Caption: A typical workflow for the preclinical characterization of a KRAS inhibitor.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to characterize pan-KRAS inhibitors.

Biochemical KRAS-SOS1 Interaction Assay (HTRF)

Objective: To quantify the ability of a test compound to inhibit the interaction between KRAS and SOS1 in a biochemical setting.

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based assay. In this context, tagged recombinant KRAS and SOS1 proteins are used. When the proteins interact, an anti-tag antibody labeled with a donor fluorophore (e.g., Terbium cryptate) and another anti-tag antibody labeled with an acceptor fluorophore (e.g., XL665) are brought into close proximity, resulting in a FRET signal. An inhibitor that disrupts this interaction will lead to a decrease in the HTRF signal.

Generalized Protocol:

-

Reagent Preparation:

-

Prepare a dilution series of the test compound (e.g., this compound) in an appropriate assay buffer.

-

Prepare a solution containing GTP, Tag1-KRAS protein, and Tag2-SOS1 protein in assay buffer.

-

Prepare a detection mixture containing anti-Tag1-Terbium and anti-Tag2-XL665 antibodies in detection buffer.

-

-

Assay Procedure (384-well plate format):

-

Dispense 2 µL of the compound dilutions or vehicle control into the wells of a low-volume white plate.

-

Add 4 µL of the KRAS/GTP solution and 4 µL of the SOS1 solution to each well.

-

Add 10 µL of the premixed HTRF detection reagents to each well.

-

Seal the plate and incubate at room temperature for 2 hours.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring fluorescence at both the acceptor and donor emission wavelengths.

-

Calculate the HTRF ratio and normalize the data to controls.

-

Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the binding affinity (Kd) and kinetics (ka, kd) of a test compound to KRAS.

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

Generalized Protocol:

-

Ligand Immobilization:

-

Covalently immobilize purified, recombinant KRAS protein (ligand) onto a sensor chip surface (e.g., CM5 chip) via amine coupling.

-

A reference flow cell should be prepared in the same way but without the KRAS protein to subtract non-specific binding.

-

-

Analyte Binding:

-

Prepare a series of dilutions of the test compound (analyte) in a suitable running buffer.

-

Inject the compound dilutions over both the KRAS-immobilized and reference flow cells at a constant flow rate. This is the association phase.

-

After the association phase, flow the running buffer alone over the chip to monitor the dissociation of the compound. This is the dissociation phase.

-

-

Data Analysis:

-

Subtract the signal from the reference flow cell from the signal from the KRAS-immobilized flow cell to obtain the specific binding sensorgram.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Cell Viability/Proliferation Assay

Objective: To determine the effect of a test compound on the viability and proliferation of cancer cells.

Generalized Protocol:

-

Cell Seeding:

-

Seed KRAS-mutant and KRAS-wild-type cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the test compound or vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

Viability Measurement (e.g., using CellTiter-Glo®):

-

Equilibrate the plates to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence signal of the treated wells to the vehicle control wells.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression.

-

Western Blotting for Downstream Signaling

Objective: To assess the effect of a test compound on the phosphorylation status of key proteins in the KRAS signaling pathway (e.g., ERK, AKT).

Generalized Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with the test compound at various concentrations for a defined time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of the target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion

This compound holds promise as a chemical probe for the investigation of KRAS biology. While specific data for this compound is currently limited, the methodologies and comparative data from other pan-KRAS inhibitors like BI-2852 and BAY-293 provide a robust framework for its evaluation. The experimental protocols detailed in this guide offer a comprehensive approach to characterizing the biochemical and cellular activity of novel pan-KRAS inhibitors. Such studies are crucial for understanding their mechanism of action, potency, and potential as therapeutic agents for a broad range of KRAS-driven cancers. The continued development of well-characterized chemical probes is essential for advancing our understanding of KRAS signaling and for the discovery of new therapeutic strategies to target this challenging oncogene.

References

Pan-KRAS Inhibition: A Technical Guide to Overcoming Feedback Regulation in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Kirsten Rat Sarcoma (KRAS) mutations are among the most prevalent oncogenic drivers in human cancers, including pancreatic, lung, and colorectal carcinomas. For decades, KRAS was considered "undruggable" due to the high affinity of its GTP-bound active state and the lack of deep binding pockets. The development of pan-KRAS inhibitors, which target multiple KRAS mutants, represents a significant advancement in the field. These inhibitors typically function by disrupting the interaction between KRAS and its guanine nucleotide exchange factor (GEF), Son of Sevenless 1 (SOS1), thereby preventing KRAS activation. However, the efficacy of these inhibitors is often limited by feedback reactivation of the very signaling pathways they are designed to suppress. This technical guide provides an in-depth analysis of the mechanism of action of pan-KRAS inhibitors, with a focus on the impact of feedback regulation. We present quantitative data on the activity of representative pan-KRAS inhibitors, detailed experimental protocols for their evaluation, and visual representations of the underlying biological processes to aid in the design of more effective therapeutic strategies. While the specific compound "pan-KRAS-IN-3" is noted as a research chemical, publicly available data on its biological effects is limited. Therefore, this guide will utilize data from well-characterized pan-KRAS inhibitors, such as BAY-293 and BI-2852, to illustrate the core principles of pan-KRAS inhibition and feedback resistance.

Introduction: The Challenge of Targeting KRAS

The KRAS protein is a small GTPase that functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] In its active state, KRAS engages with a multitude of downstream effector proteins, leading to the activation of several signaling cascades, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.[2] Oncogenic mutations in KRAS, commonly found at codons 12, 13, and 61, impair its intrinsic GTPase activity, locking the protein in a constitutively active state and driving tumorigenesis.[2]

Pan-KRAS inhibitors have emerged as a promising therapeutic strategy, offering the potential to target a broad spectrum of KRAS mutations.[3] A predominant mechanism of action for many of these inhibitors is the disruption of the protein-protein interaction between KRAS and SOS1, a key GEF that facilitates the exchange of GDP for GTP.[3] By preventing this interaction, pan-KRAS inhibitors effectively reduce the levels of active, GTP-bound KRAS.

The Impact of Feedback Regulation on Inhibitor Efficacy

A significant challenge in the clinical application of pan-KRAS inhibitors is the phenomenon of feedback regulation. Cancer cells often adapt to the inhibition of a specific signaling node by reactivating the same or parallel pathways through various feedback loops. In the context of pan-KRAS inhibition, a common observation is the rebound of phosphorylation levels of key downstream effectors like ERK and AKT after an initial suppression.

This feedback reactivation can be mediated by the release of negative feedback loops. For instance, the MAPK pathway is subject to negative feedback at multiple levels. Inhibition of this pathway can lead to the relief of this feedback, resulting in the increased activity of upstream components, such as receptor tyrosine kinases (RTKs), which can then reactivate KRAS or other parallel signaling pathways. Studies have shown that treatment with pan-KRAS inhibitors can lead to a rebound in pERK and pAKT levels at later time points (e.g., 48-72 hours), which can ultimately compromise the anti-proliferative effects of the drug. Understanding and overcoming these feedback mechanisms is crucial for the development of durable therapeutic responses.

Quantitative Analysis of Pan-KRAS Inhibitor Activity

The efficacy of pan-KRAS inhibitors is assessed through a variety of in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the anti-proliferative activity of these compounds in cancer cell lines. Biochemical assays are also employed to determine the potency of inhibitors in disrupting the KRAS-SOS1 interaction.

Table 1: Anti-proliferative Activity of Pan-KRAS Inhibitors in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) | Reference |

| BAY-293 | PANC-1 | Pancreatic | G12D | 0.95 | |

| AsPC-1 | Pancreatic | G12D | 6.64 | ||

| MIA PaCa-2 | Pancreatic | G12C | ~0.005 | ||

| SW620 | Colorectal | G12V | 1.15 | ||

| HCT116 | Colorectal | G13D | 5.26 | ||

| K-562 | Leukemia | WT | 1.09 | ||

| MOLM-13 | Leukemia | WT | 0.995 | ||

| NCI-H358 | Lung | G12C | 3.48 | ||

| Calu-1 | Lung | G12C | 3.19 | ||

| BI-2852 | PANC-1 | Pancreatic | G12D | >100 | |

| AsPC-1 | Pancreatic | G12D | 18.83 | ||

| SW620 | Colorectal | G12V | 19.21 |

Table 2: Biochemical Activity of Pan-KRAS Inhibitors

| Compound | Assay | Target Interaction | IC50 (nM) | Reference |

| BAY-293 | Biochemical | KRAS-SOS1 | 21 | |

| BI-2852 | AlphaScreen | GTP-KRAS:SOS1 | 490 | |

| AlphaScreen | GTP-KRAS:CRAF | 770 | ||

| AlphaScreen | GTP-KRAS:PI3Kα | 500 |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of pan-KRAS inhibitors.

Cell Viability and Proliferation Assay (MTS/MTT Assay)

Objective: To determine the dose-dependent effect of a pan-KRAS inhibitor on the viability and proliferation of cancer cells.

Materials:

-

Human cancer cell lines with known KRAS mutations and a KRAS wild-type cell line.

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

-

Pan-KRAS inhibitor stock solution in DMSO.

-

MTS or MTT reagent.

-

96-well clear flat-bottom microplates.

-

CO2 incubator (37°C, 5% CO2).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the pan-KRAS inhibitor in culture medium (e.g., 0.01 nM to 10 µM). Include a DMSO vehicle control.

-

Add 100 µL of the medium containing the inhibitor or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTS/MTT Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract background absorbance, normalize to the vehicle control, and plot cell viability against inhibitor concentration to calculate the IC50 value using non-linear regression.

Western Blot Analysis of Downstream Signaling

Objective: To assess the inhibitor's effect on the phosphorylation status of key proteins in the MAPK and PI3K-AKT signaling pathways.

Materials:

-

Cancer cell lines cultured in 6-well plates.

-

Pan-KRAS inhibitor.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like HSP90 or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate and imaging system.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the pan-KRAS inhibitor or vehicle control for different durations (e.g., 1, 3, 24, 48, 72 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-